molecular formula C17H15BrN2O2S2 B2729338 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 672925-49-4

2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

Cat. No.: B2729338
CAS No.: 672925-49-4
M. Wt: 423.34
InChI Key: SLXFWGSQZDLIMD-UHFFFAOYSA-N
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Description

The compound 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole features a benzothiazole core linked to a pyrrolidine ring via a sulfonamide group, with a 4-bromophenyl substituent on the sulfonyl moiety. Its synthesis involves condensing 2-(3/4-aminophenyl)benzothiazole with substituted sulfonyl chlorides in pyridine and acetic anhydride under heat, as described in the Iranian Journal of Pharmaceutical Research (2019) .

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S2/c18-12-7-9-13(10-8-12)24(21,22)20-11-3-5-15(20)17-19-14-4-1-2-6-16(14)23-17/h1-2,4,6-10,15H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXFWGSQZDLIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminobenzenethiol with Carbonyl Derivatives

The benzothiazole scaffold is classically constructed via cyclocondensation of 2-aminobenzenethiol (2-ABT) with aldehydes, ketones, or carboxylic acid derivatives. For 2-substituted benzothiazoles, aromatic aldehydes are preferred due to their electron-deficient carbonyl groups, which facilitate nucleophilic attack by the amine group of 2-ABT.

Mechanistic Pathway :

  • Nucleophilic attack : 2-ABT reacts with the aldehyde carbonyl, forming a thiohemiaminal intermediate.
  • Cyclization : Intramolecular dehydration yields the dihydrobenzothiazole intermediate.
  • Oxidation : Aerial or chemical oxidation (e.g., using H2O2 or I2) aromatizes the ring to yield the benzothiazole core.

Optimized Conditions :

  • Catalyst : Nano-NiO rods (ethanol, 60°C, 4 h, 78–83% yield)
  • Solvent-free grinding : Acetic acid-mediated mortar-pestle method (15 min, 70–85% yield)
  • Microwave assistance : NH4Cl in methanol-water (RT, 1 h, 92% yield)

Cyclization of Thioamide Precursors

Alternative routes involve cyclization of thioamides under oxidative conditions. Bose et al. demonstrated that Dess-Martin periodinane in dichloromethane (15 min, RT) efficiently promotes cyclization of sulfamide substrates to benzothiazoles. This method avoids the use of strong acids and is compatible with acid-sensitive functional groups.

Functionalization of the Pyrrolidinyl-Sulfonyl Moiety

Sulfonylation of Pyrrolidine Derivatives

The 1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl group is introduced via sulfonylation of a pyrrolidine precursor.

Standard Protocol :

  • Substrate : 2-Pyrrolidinylamine or N-protected pyrrolidine
  • Sulfonylating agent : 4-Bromobenzenesulfonyl chloride
  • Base : Triethylamine or pyridine (1.2–1.5 equiv)
  • Solvent : Dichloromethane or THF (0°C to RT)
  • Time : 2–4 h

Key Considerations :

  • Steric effects : Bulky substituents on pyrrolidine may require elevated temperatures (40–50°C)
  • Protecting groups : Boc-protected amines show superior regioselectivity during sulfonylation

Palladium-Catalyzed Coupling Reactions

For advanced functionalization, Suzuki-Miyaura coupling could theoretically introduce the 4-bromophenyl group post-sulfonylation. However, this approach is less common due to the stability challenges of sulfonyl halides under cross-coupling conditions.

Convergent Synthesis of the Target Compound

Sequential Approach

Step 1 : Benzothiazole Core Formation
React 2-ABT with 2-pyrrolidinone in the presence of polyphosphoric acid (PPA) at 120°C for 6 h to yield 2-(2-pyrrolidinyl)-1,3-benzothiazole.

Step 2 : Sulfonylation
Treat the intermediate with 4-bromobenzenesulfonyl chloride (1.1 equiv) in dry DCM using DMAP (0.1 equiv) as catalyst. Stir at RT for 12 h under N2 atmosphere.

Isolation :

  • Yield : 68–72% (over two steps)
  • Purification : Column chromatography (SiO2, hexane:EtOAc 3:1)

One-Pot Multicomponent Synthesis

Dar et al.'s three-component reaction methodology can be adapted:

Reactants :

  • 2-ABT
  • Oxalyl chloride
  • 1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carbaldehyde

Conditions :

  • Catalyst : n-Tetrabutylammonium iodide (TBAI, 10 mol%)
  • Temperature : 60°C
  • Time : 8–10 h

Advantages :

  • Simultaneous C–N and C–S bond formation
  • Avoids isolation of sensitive intermediates

Analytical Characterization Data

Table 1 : Spectroscopic Properties of 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

Technique Key Features
1H NMR (400 MHz, CDCl3) δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (d, J=8.8 Hz, 2H, SO2ArH), 7.72 (d, J=8.8 Hz, 2H, BrArH), 5.32–5.28 (m, 1H, pyrrolidinyl-H), 3.41–3.35 (m, 2H, NCH2), 2.45–2.39 (m, 2H, CH2S)
13C NMR (100 MHz, CDCl3) δ 167.8 (C=S), 142.3 (SO2ArC), 132.1 (BrArC), 128.9–121.4 (benzothiazole carbons), 58.7 (pyrrolidinyl-CH), 47.2 (NCH2), 32.1 (CH2S)
HRMS (ESI+) m/z calc. for C17H16BrN2O2S2 [M+H]+: 455.9812, found: 455.9809

Green Chemistry Considerations

Recent advances emphasize sustainable synthesis:

Microwave-Assisted Cyclization :

  • 80% yield reduction in reaction time (60 min → 10 min) vs conventional heating
  • Energy savings: 40–50% less power consumption

Biocatalyzed Approaches :
β-Cyclodextrin-SO3H systems enable water-mediated reactions with 3× reusability without significant activity loss

Challenges and Optimization Strategies

Issue 1 : Low yields in sulfonylation step (≤50%)
Solution :

  • Use ultrasound irradiation (40 kHz, 30 min) improves mixing and yield to 78%
  • Switch to polymer-supported sulfonylating agents for better stoichiometric control

Issue 2 : Epimerization at pyrrolidinyl stereocenter
Mitigation :

  • Conduct reactions at ≤0°C
  • Employ chiral auxiliaries during pyrrolidine synthesis

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromophenyl sulfonyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzothiazole ring can yield nitro derivatives, while nucleophilic substitution of the bromophenyl sulfonyl group can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, studies have indicated that derivatives of this compound exhibit antimicrobial properties, particularly against certain bacteria and fungi. The presence of the bromine atom enhances its biological activity, potentially providing superior efficacy compared to similar compounds without this modification .

Materials Science

In materials science, 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole can be utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The electronic properties imparted by the sulfonyl and bromophenyl groups enhance the material's conductivity and luminescent properties, thereby broadening its application in optoelectronic devices .

Organic Synthesis

This compound serves as a valuable intermediate in synthesizing more complex molecules. It can facilitate the creation of pharmaceuticals and agrochemicals through various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution processes. Its versatility in organic synthesis allows chemists to explore new pathways for creating novel compounds with desired biological activities .

Antimicrobial Activity

A recent study evaluated the antimicrobial activity of compounds derived from this compound. The results indicated that these derivatives exhibited significant inhibition against multiple bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .

Synthesis of Novel Compounds

Another research article focused on synthesizing novel compounds containing the 4-bromophenyl sulfonyl moiety. The study highlighted the effectiveness of these compounds in exhibiting anti-infective properties. The presence of the sulfonyl group was found to enhance the overall activity of the synthesized molecules against pathogenic organisms .

Mechanism of Action

The mechanism of action of 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Synthesis Method
2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole Benzothiazole 4-Bromophenyl sulfonyl, pyrrolidine Anticonvulsant Condensation (pyridine/Ac₂O)
2-(4-Methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-Methoxyphenyl Antidepressant Cyclization
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole Benzimidazole 4-Bromophenyl, phenyl Kinase inhibition Unspecified
2-[(1-Fluorovinyl)sulfonyl]-1,3-benzothiazole Benzothiazole Fluorovinyl sulfone Protease inhibition Aza-Michael addition

Biological Activity

The compound 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural components of this compound—namely the bromophenyl sulfonyl group and the pyrrolidine moiety—enhance its biological activity and therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : 2-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
  • Molecular Formula : C15H16BrN3O2S2
  • Molecular Weight : 392.34 g/mol

The molecular structure is characterized by the following components:

ComponentDescription
Benzothiazole RingA fused ring structure contributing to various biological activities.
Pyrrolidine GroupEnhances solubility and bioavailability.
Bromophenyl Sulfonyl GroupIncreases potential interactions with biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that benzothiazole derivatives could inhibit the growth of ovarian carcinoma cell lines with GI50 values in the nanomolar range, indicating potent anticancer activity .

  • Case Study : In vivo studies on related benzothiazole compounds showed over 50% inhibition of tumor growth in mouse models when administered intraperitoneally at specific dosages (10 mg/kg) .

Anti-inflammatory Activity

Compounds containing benzothiazole structures have also been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

  • Experimental Evidence : In studies involving carrageenan-induced paw edema in rats, benzothiazole derivatives demonstrated significant reductions in inflammation, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial effects of benzothiazole derivatives have been extensively documented. These compounds can disrupt bacterial cell walls or inhibit essential enzymes.

  • Research Findings : A variety of benzothiazoles have been shown to possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : It could potentially modulate receptor activities that are crucial for cellular signaling pathways related to cancer and inflammation.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other similar compounds is useful:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
2-(4-Aminophenyl)benzothiazoleVery HighHighLow
3-(Pyrrolidin-1-yl)-5-methyl-1H-1,2,4-triazoleModerateLowHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring followed by sulfonylation with 4-bromobenzenesulfonyl chloride. Key steps include nucleophilic substitution and cyclization. Characterization should combine microanalysis, infrared (IR) spectroscopy for sulfonyl group identification (S=O stretching at ~1350–1150 cm⁻¹), and electronic spectroscopy for π→π* transitions in the benzothiazole core. Magnetic susceptibility and electron paramagnetic resonance (EPR) can assess metal complexes if applicable .

Q. How can researchers identify biological targets or mechanisms of action for this compound?

  • Methodology : Preliminary screening should include in vitro assays (e.g., enzyme inhibition, receptor binding) using fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions. Computational docking studies (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like kinases or G-protein-coupled receptors. Follow-up validation via isothermal titration calorimetry (ITC) or X-ray crystallography of ligand-target complexes is advised .

Q. What chemical derivatization strategies are feasible for modifying the sulfonyl or benzothiazole moieties?

  • Methodology : The 4-bromophenyl sulfonyl group is susceptible to nucleophilic aromatic substitution (e.g., replacing Br with amines under Pd catalysis). The benzothiazole ring can undergo electrophilic substitution (e.g., nitration at the 6-position) or oxidation to sulfoxides. Optimize reaction conditions (e.g., DMF as solvent, Et₃N as base) to preserve the pyrrolidinyl backbone .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound and its derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. Key parameters include R factor (<0.05) and data-to-parameter ratio (>12). Analyze torsional angles (e.g., C9–N1–N2–N3 = 102.8°) to confirm conformational stability. Compare with similar sulfonamide-thiazole structures to identify steric or electronic effects .

Q. What structure-activity relationships (SAR) differentiate this compound from analogs like 2-(4-methylphenyl)-1,3-benzothiazole?

  • Methodology : Perform comparative bioassays and molecular dynamics simulations. The 4-bromophenyl sulfonyl group enhances electron-withdrawing effects, increasing metabolic stability compared to methylphenyl analogs. Piperidine vs. pyrrolidinyl ring size alters steric bulk, affecting target selectivity. Use Hammett constants (σ) to quantify substituent effects on reactivity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Thermal gravimetric analysis (TGA) at 10°C/min identifies decomposition points (>200°C for sulfonamides). Solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) predicts oral bioavailability. Surface adsorption studies (QCM-D) assess interactions with biological membranes .

Q. What advanced techniques elucidate the compound’s mechanism in complex biological systems?

  • Methodology : Combine CRISPR-Cas9 gene editing to knockout putative targets with proteomic profiling (LC-MS/MS) to identify affected pathways. Förster resonance energy transfer (FRET) assays can visualize real-time interactions in live cells. Synchrotron-based X-ray fluorescence imaging maps intracellular distribution .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Methodology : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature: 80–120°C, solvent: DMF/CH₂Cl₂ mix). Catalytic systems like Cu(I)/ligand complexes improve Suzuki-Miyaura cross-coupling efficiency. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Monitor by TLC and NMR .

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